N-[5-[(3-fluorophenyl)sulfamoyl]-2-methoxyphenyl]acetamide
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Overview
Description
N-[5-[(3-fluorophenyl)sulfamoyl]-2-methoxyphenyl]acetamide is a chemical compound with a molecular formula of C15H15FN2O4S. This compound is known for its potential applications in various fields, including medicinal chemistry and pharmaceutical research. It is characterized by the presence of a fluorophenyl group, a sulfamoyl group, and a methoxyphenyl group, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of N-[5-[(3-fluorophenyl)sulfamoyl]-2-methoxyphenyl]acetamide typically involves multiple steps. One common synthetic route includes the reaction of 3-fluoroaniline with methoxybenzenesulfonyl chloride to form an intermediate product. This intermediate is then reacted with acetic anhydride to yield the final compound. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .
Chemical Reactions Analysis
N-[5-[(3-fluorophenyl)sulfamoyl]-2-methoxyphenyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for biochemical studies.
Medicine: Research has indicated its potential as an anticancer agent due to its ability to inhibit the proliferation of cancer cells.
Industry: It is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-[5-[(3-fluorophenyl)sulfamoyl]-2-methoxyphenyl]acetamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The compound’s ability to interact with multiple targets makes it a versatile agent in medicinal chemistry .
Comparison with Similar Compounds
N-[5-[(3-fluorophenyl)sulfamoyl]-2-methoxyphenyl]acetamide can be compared with other similar compounds, such as:
N-[5-[(3-fluoro-4-methoxyphenyl)sulfamoyl]-1,3,4-thiadiazol-2-yl]acetamide: This compound has a similar structure but includes a thiadiazole ring, which may confer different chemical properties and biological activities.
N-[5-[(3-chlorophenyl)sulfamoyl]-2-methoxyphenyl]acetamide: The presence of a chlorine atom instead of a fluorine atom can lead to variations in reactivity and potency.
Properties
IUPAC Name |
N-[5-[(3-fluorophenyl)sulfamoyl]-2-methoxyphenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O4S/c1-10(19)17-14-9-13(6-7-15(14)22-2)23(20,21)18-12-5-3-4-11(16)8-12/h3-9,18H,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSFZHSHFBYFYHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)S(=O)(=O)NC2=CC(=CC=C2)F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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